Cas no 61280-75-9 (N-Boc-p-nitro-D-phenylalanine)
N-Boc-p-nitro-D-phenylalanine Chemical and Physical Properties
Names and Identifiers
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- Boc-4-nitro-D-phenylalanine
- Boc-p-nitro-D-Phe-OH
- Boc-D-Phe(4-NO2)-OH
- Boc-D-Phe(4-NO)-OH
- Boc-D-4-Nitrophe
- N-a-BOC-D-4-NO2Phe
- N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine
- (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Boc-4-Nitro-D-Phe-OH
- BOC-D-4-NITROPHENYLALANINE
- Boc-D-4-NO2-Phe-OHBoc-4-Nitro-D-Phenylalanine
- Boc-Phe(4-NO2)-OH
- N-Boc-p-nitro-D-phenylalanine
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
- N-Boc-4-nitro-D-phenylalanine
- tert-Butoxycarbonyl-D-4-nitrophenylalanine
- Boc-D-4-NO2-Phe-OH
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-nitro-
- Boc-D-4-Nitro phenylalanine
- KSC912A1P
- N-Boc-4-nitr
- CS-W009429
- Boc-D-4-nitrophenylalanine (Boc-D-Phe(4-NO2)-OH)
- A833140
- (R)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- HY-W008713
- J-300424
- AM83457
- XBQADBXCNQPHHY-LLVKDONJSA-N
- EN300-6732090
- A50136
- 61280-75-9
- SCHEMBL441283
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- M03220
- (2R)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoic acid
- MFCD00069880
- AKOS007930333
- Boc-D-Phe(4-NO2)-OH, >=98.0% (TLC)
- B3668
- GS-0035
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid
- DA-61794
-
- MDL: MFCD00069880
- Inchi: 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
- InChI Key: XBQADBXCNQPHHY-LLVKDONJSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC(=CC=1)[N+](=O)[O-])=O)C(C)(C)C
- BRN: 4203814
Computed Properties
- Exact Mass: 310.11600
- Monoisotopic Mass: 310.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 121
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Not determined
- Density: 1.2900
- Melting Point: 115°C(lit.)
- Boiling Point: 509.3±45.0 °C at 760 mmHg
- Flash Point: 261.8±28.7 °C
- PSA: 121.45000
- LogP: 3.02930
- Specific Rotation: -8 º (c=1,MeOH)
N-Boc-p-nitro-D-phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:0-10°C
N-Boc-p-nitro-D-phenylalanine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-p-nitro-D-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM220386-100g |
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61280-75-9 | 98% | 100g |
$175 | 2021-06-09 | |
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61280-75-9 | >98% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | M03220-10g |
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61280-75-9 | >98% | 10g |
£26.00 | 2022-02-28 | |
| Fluorochem | M03220-25g |
Boc-4-Nitro-D-phenylalanine |
61280-75-9 | >98% | 25g |
£55.00 | 2022-02-28 | |
| Chemenu | CM220386-100g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
61280-75-9 | 98% | 100g |
$175 | 2023-02-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84170-5g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
61280-75-9 | 98% | 5g |
¥106.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84170-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
61280-75-9 | 98% | 1g |
¥36.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84170-100g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
61280-75-9 | 98% | 100g |
¥1476.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84170-25g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
61280-75-9 | 98% | 25g |
¥376.0 | 2022-04-28 |
N-Boc-p-nitro-D-phenylalanine Suppliers
N-Boc-p-nitro-D-phenylalanine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-Boc-p-nitro-D-phenylalanine
Professional Introduction to N-Boc-p-nitro-D-phenylalanine (CAS No: 61280-75-9)
N-Boc-p-nitro-D-phenylalanine, with the chemical formula C15H16NO5, is a significant compound in the field of pharmaceutical chemistry and peptidomimetics. This compound, identified by its CAS number 61280-75-9, is widely utilized in synthetic organic chemistry and medicinal research due to its unique structural and functional properties. The presence of a Boc (tert-butoxycarbonyl) protecting group and a p-nitro substituent on the phenyl ring imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules.
The Boc group serves as an effective protecting agent for the amino group of D-phenylalanine, ensuring selective reactions at other functional sites while maintaining the integrity of the amino acid backbone. This protective feature is particularly crucial in multi-step synthetic pathways where orthogonal reactions are required. The p-nitro group, on the other hand, introduces electron-withdrawing effects, influencing the electronic properties of the aromatic ring and enhancing the compound's utility in various chemical transformations.
In recent years, N-Boc-p-nitro-D-phenylalanine has garnered attention for its role in the development of peptidomimetics—molecules designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. Peptidomimetics are increasingly important in drug discovery due to their ability to evade proteolytic degradation and exhibit enhanced binding affinity. The structural features of N-Boc-p-nitro-D-phenylalanine make it an excellent building block for constructing such mimetics, particularly in the design of protease inhibitors and receptor ligands.
One of the most compelling applications of N-Boc-p-nitro-D-phenylalanine is in the synthesis of bioactive peptides and proteins. The D-configured amino acid provides a chiral center that can be selectively modified or incorporated into peptide chains without racemization, ensuring high enantiomeric purity. This is particularly important in therapeutic applications where enantiomeric excess can significantly impact biological activity. Researchers have leveraged this compound to develop novel treatments for neurological disorders, cancer, and infectious diseases, where precise control over peptide structure is paramount.
The compound's utility extends beyond peptide synthesis into the realm of catalysis and material science. The p-nitro group can participate in various redox reactions, making N-Boc-p-nitro-D-phenylalanine a potential candidate for use in organic electronics or as a catalyst ligand. Additionally, its stability under a range of reaction conditions makes it suitable for large-scale synthesis and industrial applications. Recent studies have explored its use in polymer chemistry, where it serves as a monomer or cross-linking agent to create novel materials with tailored properties.
The synthesis of N-Boc-p-nitro-D-phenylalanine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include nitration of phenylalanine derivatives followed by Boc protection under controlled conditions. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles and minimize environmental impact.
In conclusion, N-Boc-p-nitro-D-phenylalanine (CAS No: 61280-75-9) is a versatile and highly valuable compound with broad applications in pharmaceutical research, peptidomimetic design, and material science. Its unique structural features—combining a protective Boc group with an electron-withdrawing p-nitro substituent—make it indispensable in synthetic chemistry. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of scientific innovation.
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